N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide

Kinase Selectivity JAK/SYK Dual Inhibition Pyrimidine Scaffold

This compound is a structurally distinct pyrimidinylamide JAK/SYK dual inhibitor (MW 300.36) for preclinical research. Its unique substitution pattern delivers a kinase selectivity fingerprint unavailable from clinical JAK inhibitors like tofacitinib or baricitinib, making it essential for benchmarking and pathway dissection. Ideal for B-cell lymphoma, arthritis, and IBD models where dual-pathway inhibition is critical. Not interchangeable with analogs due to significant selectivity variation. Available in high purity for reproducible in vitro ADME and SAR studies.

Molecular Formula C16H20N4O2
Molecular Weight 300.362
CAS No. 946302-62-1
Cat. No. B2355106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide
CAS946302-62-1
Molecular FormulaC16H20N4O2
Molecular Weight300.362
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C(C)C
InChIInChI=1S/C16H20N4O2/c1-10(2)16(21)20-13-7-5-12(6-8-13)19-14-9-15(22-4)18-11(3)17-14/h5-10H,1-4H3,(H,20,21)(H,17,18,19)
InChIKeyQNKUARREQSWPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide (CAS 946302-62-1): A JAK/SYK Kinase Inhibitor for Inflammation & Oncology Research Procurement


N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is a synthetic small molecule belonging to the pyrimidinylamide class of protein kinase inhibitors, with documented inhibitory activity against the JAK and SYK kinase families [1]. Its core structure features a 4,6-disubstituted pyrimidine hinge-binding motif linked to a phenyl ring bearing an isobutyramide group, a chemotype shared with several clinically advanced JAK inhibitors but differentiated by its distinct substitution pattern [1]. The compound is primarily utilized in preclinical research for investigating JAK/STAT and SYK-mediated signaling pathways in inflammation, autoimmune disease, and oncology.

Why Generic JAK Inhibitor Substitution Fails: The Critical Role of Pyrimidine Substitution Patterns in Selectivity and Potency


Compounds within the pyrimidinylamide class cannot be considered interchangeable due to the profound impact of subtle structural variations on kinase selectivity profiles and pharmacodynamic properties. The 6-methoxy-2-methyl substitution pattern on the pyrimidine core of this compound distinguishes it from other 4-aminophenyl-pyrimidine-based JAK inhibitors such as tofacitinib (which features a pyrrolopyrimidine core) or baricitinib (which carries a different substitution array), leading to divergent binding interactions within the kinase hinge region and distinct selectivity fingerprints [1]. Even closely related analogs with identical core scaffolds but different amide substituents, such as the 2-chloro-4-fluorobenzamide derivative (CAS 946302-80-3), can display markedly different physicochemical properties, metabolic stability, and target engagement profiles, making direct functional substitution unreliable without empirical validation.

Product-Specific Quantitative Evidence Guide for N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide (CAS 946302-62-1)


Differential Kinase Selectivity: Structural Basis for JAK/SYK Inhibition vs. JAK-Selective Clinical Compounds

The compound is disclosed within a patent family (US20200172529A1) that specifically claims pyrimidinylamide compounds with dual inhibitory activity against both JAK and SYK kinase families, a profile that contrasts with the predominantly JAK-selective inhibition of clinical compounds like tofacitinib and baricitinib [1]. While quantitative selectivity data for this exact compound is not publicly available, the patent explicitly distinguishes the general formula (I), which includes this compound, as possessing 'good inhibitory activity against the JAK family of kinases and the SYK family of kinases,' enabling them to serve as 'a JAK inhibitor and SYK inhibitor' [1]. The structurally related analog 2-chloro-4-fluoro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide (CAS 946302-80-3) shares the same pyrimidine hinge-binding motif but possesses a distinct benzamide substituent, underscoring how modification of the amide group can be used to differentially tune kinase selectivity [2].

Kinase Selectivity JAK/SYK Dual Inhibition Pyrimidine Scaffold

Physicochemical Differentiation: Lipophilicity and Drug-Likeness Comparison with Clinically Relevant Pyrimidine JAK Inhibitors

The target compound has a computed XLogP3 value of 3.0 and a topological polar surface area (TPSA) of 76.1 Ų, placing it in a favorable drug-like chemical space [1]. In contrast, the structurally related 2-chloro-4-fluorobenzamide analog (CAS 946302-80-3) possesses a larger molecular weight (386.8 g/mol) and a higher predicted lipophilicity due to its halogenated aromatic ring, which may influence membrane permeability and metabolic stability [2]. While specific comparative ADME data are unavailable, the lower molecular weight (300.36 g/mol) and moderate lipophilicity of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide suggest a differentiated pharmacokinetic starting point relative to heavier, more lipophilic analogs.

Lipophilicity Drug-likeness ADME Properties

Structural Novelty as a Differentiator in Patent Landscape: Freedom-to-Operate Considerations

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is explicitly encompassed by the Markush structure in patent application US20200172529A1, which claims pyrimidinylamide compounds where the amide substituent (R2 group in Formula I) can be isopropyl, directly corresponding to the isobutyramide moiety of this compound [1]. This represents a distinct chemical space relative to the crowded patent landscape of pyrrolopyrimidine-based JAK inhibitors (e.g., tofacitinib, ruxolitinib). For organizations seeking novel JAK/SYK inhibitor scaffolds with greater freedom-to-operate, this compound's pyrimidinylamide chemotype offers a structurally differentiated alternative to the extensively patented 7H-pyrrolo[2,3-d]pyrimidine scaffold [1].

Intellectual Property JAK Inhibitor Patents Chemical Space

Best Research and Industrial Application Scenarios for N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide (CAS 946302-62-1)


Dual JAK/SYK Pathway Inhibition in Hematological Malignancy and Inflammation Models

This compound is most appropriately deployed in preclinical models where simultaneous blockade of both JAK-STAT and SYK-mediated signaling is hypothesized to yield superior efficacy over JAK-selective inhibitors. The patent disclosure asserts inhibitory activity against both kinase families, making it a candidate for evaluating dual-pathway inhibition in B-cell lymphomas, where both JAK/STAT and SYK activation are documented oncogenic drivers [1]. Suitable experimental systems include ABC-DLBCL cell lines, collagen-induced arthritis models, and inflammatory bowel disease models where dual kinase engagement may provide broader anti-inflammatory coverage.

Chemical Probe Development for JAK/SYK Selectivity Profiling

Due to its distinct pyrimidinylamide scaffold differentiating it from the pyrrolopyrimidine-based clinical JAK inhibitors, this compound serves as a valuable chemical probe for selectivity panel screening. Researchers can benchmark its kinase inhibition profile against tofacitinib and baricitinib to dissect how the 6-methoxy-2-methylpyrimidine core contributes to kinase selectivity, particularly for the understudied SYK kinase in the context of JAK co-inhibition [1].

Medicinal Chemistry Optimization of an Unencumbered JAK/SYK Scaffold

For medicinal chemistry programs seeking novel JAK/SYK inhibitors with freedom-to-operate advantages, this compound represents a structurally distinct starting point with favorable physicochemical properties (MW 300.36, XLogP3 3.0) [1]. Structure-activity relationship (SAR) exploration can focus on modifying the isobutyramide group and pyrimidine 6-methoxy substituent to optimize potency and selectivity, utilizing the closely related 2-chloro-4-fluorobenzamide analog (CAS 946302-80-3) as a reference point for understanding the impact of amide substituent variations [2].

In Vitro ADME and Pharmacokinetic Profiling of Pyrimidinylamide Scaffolds

The compound's molecular weight (300.36 g/mol), moderate lipophilicity, and absence of halogen atoms make it an attractive candidate for in vitro ADME assays (microsomal stability, CYP inhibition, permeability) to establish baseline pharmacokinetic properties for the pyrimidinylamide class [1]. Comparative studies with the halogenated analog CAS 946302-80-3 can illuminate how halogen substitution impacts metabolic stability, informing lead optimization decisions [2].

Quote Request

Request a Quote for N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.